REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH3:10])[C:4]=1Br)[CH3:2].[Li]CCCC.[B:17](OC)([O:20]C)[O:18]C.Cl>C1COCC1>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH3:10])[C:4]=1[B:17]([OH:20])[OH:18])[CH3:2]
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Name
|
|
Quantity
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38.2 g
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Type
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reactant
|
Smiles
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C(C)C1=C(C(=CC=C1)CC)Br
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Name
|
|
Quantity
|
99.1 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
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Quantity
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380 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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28.1 g
|
Type
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reactant
|
Smiles
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B(OC)(OC)OC
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Name
|
|
Quantity
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250 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-75 °C
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Type
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CUSTOM
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Details
|
the reaction mixture is stirred at −75° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
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Details
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The reaction mixture is warmed to room temperature overnight
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Duration
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8 (± 8) h
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Type
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STIRRING
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Details
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the resulting mixture is stirred for 1 hour
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Duration
|
1 h
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Type
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CUSTOM
|
Details
|
The organic layer is separated
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Type
|
EXTRACTION
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Details
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the aqueous layer is extracted with ether (2×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layers are dried over anhydrous Na2SO4
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Type
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CUSTOM
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Details
|
the solvents are removed in vacuo
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Type
|
ADDITION
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Details
|
Hexane (400 mL) is added to the residue
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Type
|
CUSTOM
|
Details
|
a white precipitate is formed
|
Type
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FILTRATION
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Details
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Filtration
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Type
|
CUSTOM
|
Details
|
drying in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)C1=C(C(=CC=C1)CC)B(O)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |